molecular formula C13H18ClNO3 B1424063 Methyl 2-(3-piperidinyloxy)benzoate hydrochloride CAS No. 1219976-16-5

Methyl 2-(3-piperidinyloxy)benzoate hydrochloride

Cat. No. B1424063
M. Wt: 271.74 g/mol
InChI Key: TVLSSUSVSYLLHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3-piperidinyloxy)benzoate hydrochloride” is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol . It has gained significant attention in scientific research due to its unique properties and potential applications.


Molecular Structure Analysis

The InChI code for “Methyl 2-(3-piperidinyloxy)benzoate hydrochloride” is 1S/C13H17NO3.ClH/c1-16-13(15)10-4-2-5-11(8-10)17-12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-(3-piperidinyloxy)benzoate hydrochloride” has a molecular weight of 271.74 g/mol . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antiparasitic Activity

Methyl 2-(3-piperidinyloxy)benzoate hydrochloride has been studied for its potential antiparasitic properties. A study on Piper species derivatives, including benzoic acid derivatives, found that certain compounds showed significant trypanocidal activity against Trypanosoma cruzi (Flores et al., 2008).

Insecticidal Properties

Research on Piper guanacastensis, a species related to the chemical family of Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, identified compounds with noteworthy insecticidal activity against mosquito larvae, suggesting potential insecticidal applications (Pereda-Miranda et al., 1997).

Antispasmodic Agent

A derivative of methyl-2-(4-(2-piperidinoethoxy)benzoyl)-benzoate hydrochloride, closely related to Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, was found to exhibit potent and long-lasting antispasmodic activity, highlighting its potential in medical applications (Bal-Tembe et al., 1997).

Antimicrobial and Molluscicidal Activity

Piper aduncum leaves, containing derivatives similar to Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, were found to possess antimicrobial and molluscicidal properties, indicating potential utility in controlling harmful organisms (Orjala et al., 1993).

Extraction Solvent in Analytical Methods

Methyl benzoate, a compound structurally related to Methyl 2-(3-piperidinyloxy)benzoate hydrochloride, has been used as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction, showing its potential in analytical chemistry for preconcentration of certain elements (Kagaya & Yoshimori, 2012).

Safety And Hazards

The safety data sheet for a similar compound, “Methyl benzoate”, indicates that it is a combustible liquid, harmful if swallowed, and harmful to aquatic life . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

methyl 2-piperidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-6-2-3-7-12(11)17-10-5-4-8-14-9-10;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLSSUSVSYLLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-piperidinyloxy)benzoate hydrochloride

CAS RN

1219976-16-5
Record name Benzoic acid, 2-(3-piperidinyloxy)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219976-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-piperidinyloxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.